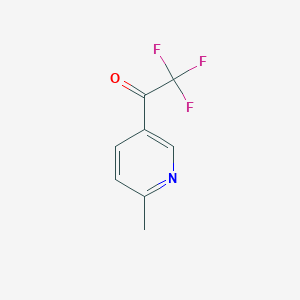

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5-2-3-6(4-12-5)7(13)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDRQVBGSNDSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001240554 | |

| Record name | 2,2,2-Trifluoro-1-(6-methyl-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-27-0 | |

| Record name | 2,2,2-Trifluoro-1-(6-methyl-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(6-methyl-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Trifluoroethanone Derivatives

(a) 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

- Structure : Replaces the methyl group with bromine at the pyridine’s 6-position.

- Properties: Molecular weight 254; soluble in chloroform and methanol ().

- Applications : The bromine substituent enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the methyl-substituted analogue.

(b) 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

- Structure : Features a trifluoromethyl group at the pyridine’s 6-position instead of methyl.

- Similarity : Structural similarity score 0.72 ().

(c) 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

Heterocyclic Trifluoroethanone Analogues

(a) 1,8-Naphthyridine Derivatives

- Examples: 2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone ().

- Synthesis : Microwave-assisted Friedlander condensation ().

- Applications : Demonstrated antimicrobial activity due to the naphthyridine core’s ability to intercalate DNA or inhibit bacterial enzymes.

(b) Oxadiazole-Containing Analogues

- Example: 2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone (CAS 1033591-85-3, ).

- Impact : The oxadiazole ring enhances dipole interactions and metabolic resistance, making it valuable in antifungal or antiviral drug design.

Substituent Effects on Physicochemical Properties

Biological Activity

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : 2,2,2-trifluoro-1-(6-methyl-3-pyridinyl)ethanone

- Molecular Formula : C8H6F3NO

- Molecular Weight : 201.14 g/mol

- Physical Form : Liquid

- Purity : 97% .

The compound is structurally related to various pharmacologically active agents, particularly those targeting cyclooxygenase (COX) enzymes. It has been noted that derivatives of pyridine, including those with trifluoromethyl groups, often exhibit significant biological activity due to their ability to modulate enzyme activity and influence signaling pathways within cells.

Antiinflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties similar to those of COX inhibitors. In particular, it has been investigated as a potential intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of pain and inflammation . The compound's trifluoromethyl group is hypothesized to enhance its binding affinity to COX enzymes.

Case Studies and Research Findings

Safety and Toxicology

While specific toxicological data on this compound is limited, general safety information from similar compounds suggests a need for caution. The trifluoromethyl group can influence toxicity profiles and metabolic pathways. Standard laboratory safety protocols should be followed when handling this compound.

Q & A

Basic: What are the key synthetic routes for 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation using a trifluoroacetyl chloride derivative and a methyl-substituted pyridine precursor. Key steps include:

- Lewis Acid Catalysis : Aluminum chloride (AlCl₃) facilitates electrophilic substitution on the pyridine ring .

- Solvent Optimization : Polar aprotic solvents like dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .

- Fluorination : Post-acylation fluorination may employ KF or Selectfluor® to introduce trifluoromethyl groups, requiring anhydrous conditions to avoid hydrolysis .

Yield improvements (70–85%) are achieved by controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 acyl chloride:pyridine) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- ¹⁹F NMR : Identifies trifluoromethyl groups via distinct shifts (e.g., δ ≈ -74 ppm, similar to analogs ).

- ¹H/¹³C NMR : Resolves pyridinyl protons (δ 7.6–8.1 ppm) and ketone carbon (δ ~183 ppm, split due to J-coupling with fluorine) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₈F₃NO, MW 203.16) with ±3 ppm accuracy .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and packing motifs critical for understanding reactivity .

Basic: How does the trifluoromethyl group influence this compound’s role in medicinal chemistry?

Answer:

The CF₃ group enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.1 predicted) .

- Metabolic Stability : Reduces oxidative degradation via strong C-F bonds .

- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., kinase inhibitors), as seen in analogs like etoricoxib intermediates .

Comparative studies with non-fluorinated analogs show 10–100x lower IC₅₀ values in enzyme assays .

Advanced: How can reaction conditions be optimized to mitigate side products during synthesis?

Answer:

Common side products (e.g., diacylated pyridines or hydrolyzed ketones) arise from:

- Excess Acyl Chloride : Limit to 1.2 equivalents to prevent over-substitution .

- Moisture Control : Use molecular sieves or dry solvents to avert CF₃ group hydrolysis .

- Catalyst Purity : Recrystallize AlCl₃ to remove Fe³⁺ impurities that catalyze decomposition .

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the product in >95% purity .

Advanced: What computational approaches predict the electronic effects of the trifluoromethyl group?

Answer:

- Density Functional Theory (DFT) : Calculates charge distribution, showing CF₃ withdraws electron density from the pyridine ring (Mulliken charge: -0.3e at C3) .

- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., COX-2), revealing CF₃ stabilizes hydrophobic pockets via van der Waals interactions .

- SAR Studies : QSAR models correlate CF₃ position with bioactivity, guiding structural modifications .

Advanced: How to resolve contradictions between experimental and theoretical spectral data?

Answer:

Discrepancies in NMR shifts or crystallographic parameters may arise from:

- Solvent Effects : Compare experimental (CDCl₃) and computed (gas-phase) NMR using COSMO-RS solvation models .

- Conformational Flexibility : Use variable-temperature NMR to detect rotamers influencing ¹³C splitting .

- Crystal Packing : SHELXL refinements account for thermal motion and disorder, aligning observed/predicted bond lengths (±0.02 Å tolerance) .

Advanced: What strategies validate the compound’s purity for pharmacological assays?

Answer:

- HPLC-DAD/ELSD : Quantify impurities (<0.5%) using C18 columns (acetonitrile/water gradient) .

- Elemental Analysis : Confirm C/F/N ratios (±0.3% deviation) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis or oxidation .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:

- Bioisosteric Replacement : Substitute CF₃ with SF₅ or OCF₃ to modulate logD and metabolic stability .

- Prodrug Strategies : Introduce ester moieties at the ketone group for enhanced solubility .

- Structure-Activity Relationships (SAR) : Systematic variation of pyridine substituents (e.g., 6-methyl vs. 6-ethoxy) to optimize target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.